5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid
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Overview
Description
5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O2S2. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid involves several steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine group.
Substitution: The amino and thiocyanate groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-Amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid include other thiophene derivatives such as:
- 2-Aminothiophene-3-carboxylic acid
- 3-Methylthiophene-2-carboxylic acid
- 4-Thiocyanatothiophene-2-carboxylic acid What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H6N2O2S2 |
---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2S2/c1-3-4(12-2-8)6(9)13-5(3)7(10)11/h9H2,1H3,(H,10,11) |
InChI Key |
WDSFWPZWQRCXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1SC#N)N)C(=O)O |
Origin of Product |
United States |
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